N,N-diethylthiophene-3-carboxamide
Overview
Description
“N,N-diethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C9H13NOS . It has a molecular weight of 183.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Nitrothiophenes as Radiosensitizers and Cytotoxins : Nitrothiophene derivatives, including N,N-diethylthiophene-3-carboxamide, have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in hypoxic mammalian cells (Threadgill et al., 1991).
- Crystal Structure Analysis : Studies on the crystal structure of related thiophene carboxamides have contributed to understanding molecular arrangements and interactions, essential for further chemical synthesis and applications (Gable, Laws, & Schiesser, 1997).
Fluorescence and Quenching Studies
- Fluorescence Quenching Studies : this compound derivatives have been examined for their fluorescence quenching properties in various solvents, contributing to the understanding of molecular interactions and potential applications in sensing technologies (Patil et al., 2013).
Biological Activities and Applications
- Anticonvulsant Activity and In Silico Studies : Schiff bases of thiophene derivatives, including this compound, have been synthesized and evaluated for their anticonvulsant activity, showing potential applications in pharmaceutical research (Kunda et al., 2013).
- Potential in Antitumor Therapy : Research has focused on the synthesis of labeled compounds with structures related to this compound for potential use as antitumor agents (Shinkwin & Threadgill, 1996).
Applications in Material Science
- Dyeing Polyester Fibers : Thiophene derivatives, structurally related to this compound, have been used in the synthesis of dyes for polyester fibers, showing the compound's relevance in textile and material sciences (Khalifa et al., 2015).
Drug Discovery and Development
- Synthesis of Pharmaceutical Compounds : The compound and its derivatives have been utilized in the synthesis of various pharmacologically active substances, indicating its importance in drug discovery and medicinal chemistry (Chiriapkin, Kodonidi, & Larsky, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N,N-diethylthiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZZYONMSPHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464328 | |
Record name | N,N-diethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73540-75-7 | |
Record name | N,N-diethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.